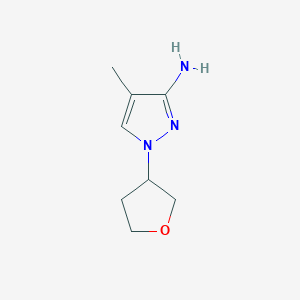
(1S,2S)-2-Fluorocyclopentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Fluorocyclopentane-1-carboxylic acid is a chiral fluorinated carboxylic acid. The presence of the fluorine atom and the chiral centers at positions 1 and 2 of the cyclopentane ring make this compound unique. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Fluorocyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentene, which is subjected to hydroboration-oxidation to yield cyclopentanol.
Fluorination: The hydroxyl group of cyclopentanol is then converted to a fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Carboxylation: The fluorinated cyclopentane is then carboxylated using carbon dioxide under high pressure in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of (1S,2S)-2-Fluorocyclopentane-1-carboxylic acid may involve similar steps but on a larger scale. The use of continuous flow reactors and automated chiral resolution techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Fluorocyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products Formed
Substitution: Formation of amides, thiols, or other substituted cyclopentane derivatives.
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Reduction: Formation of cyclopentanol or cyclopentyl alcohol.
Scientific Research Applications
(1S,2S)-2-Fluorocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, especially in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Fluorocyclopentane-1-carboxylic acid: The enantiomer of the compound with similar properties but different biological activities.
2-Fluorocyclopentane-1-carboxylic acid: The racemic mixture of the compound.
Cyclopentane-1-carboxylic acid: The non-fluorinated analog with different chemical and biological properties.
Uniqueness
(1S,2S)-2-Fluorocyclopentane-1-carboxylic acid is unique due to its chiral centers and the presence of the fluorine atom. These features confer specific stereochemical and electronic properties that influence its reactivity and interactions with biological targets. The compound’s ability to participate in selective reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industrial applications.
Properties
Molecular Formula |
C6H9FO2 |
|---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
(1S,2S)-2-fluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
BSQPBOBQXCMDPZ-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)F)C(=O)O |
Canonical SMILES |
C1CC(C(C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine](/img/structure/B15240795.png)

![1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B15240810.png)
